Elasticamide's Anti-Melanogenic Potency: IC50 Comparison vs. Specific Glucosylceramides in B16 Melanoma Cells
In theophylline-stimulated B16 melanoma cells, elasticamide exhibits superior anti-melanogenic potency relative to specific, co-isolated glucosylceramide (GlcCer) molecules [1]. This direct head-to-head comparison demonstrates that the free ceramide form (elasticamide) is a more potent inhibitor of melanin production than its glycosylated analogs with identical or similar acyl chain lengths.
| Evidence Dimension | Melanin synthesis inhibition |
|---|---|
| Target Compound Data | IC50 = 3.9 μM |
| Comparator Or Baseline | GlcCer [d18:2(4E,8Z)/18:0] (IC50 = 6.6 μM) and GlcCer [d18:2(4E,8Z)/20:0] (IC50 = 5.2 μM) |
| Quantified Difference | Elasticamide IC50 is 1.7-fold lower than GlcCer [d18:2/18:0] and 1.3-fold lower than GlcCer [d18:2/20:0] |
| Conditions | Theophylline-induced melanogenesis in B16 murine melanoma cells |
Why This Matters
This demonstrates that the free ceramide aglycone is a more potent anti-melanogenic agent, directly impacting selection for skin pigmentation research.
- [1] Miyasaka K, et al. Anti-melanogenic effects of glucosylceramides and elasticamide derived from rice oil by-products in melanoma cells, melanocytes, and human skin. J Food Biochem. 2022;46(10):e14353. View Source
